N-(2-ethyl-6-methylphenyl)-2-phenylquinoline-4-carboxamide
Description
N-(2-ethyl-6-methylphenyl)-2-phenylquinoline-4-carboxamide is a quinoline-derived carboxamide compound characterized by a 2-phenylquinoline core and an amide group substituted with a 2-ethyl-6-methylphenyl moiety. The 2-phenylquinoline scaffold is frequently employed in drug discovery due to its planar aromatic structure, which facilitates interactions with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-phenylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O/c1-3-18-13-9-10-17(2)24(18)27-25(28)21-16-23(19-11-5-4-6-12-19)26-22-15-8-7-14-20(21)22/h4-16H,3H2,1-2H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAINZVPIGVXOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethyl-6-methylphenyl)-2-phenylquinoline-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the phenyl group and the carboxamide functional group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Preparation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where the quinoline core reacts with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate product with an appropriate amine, such as 2-ethyl-6-methylaniline, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and environmental considerations. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Synthetic Pathways and Precursor Modifications
The synthesis of quinoline-4-carboxamide derivatives often involves multi-step organic reactions. While direct synthesis pathways for N-(2-ethyl-6-methylphenyl)-2-phenylquinoline-4-carboxamide are not explicitly detailed in the literature, analogous methods for related compounds provide insights:
Key Reactions:
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Pfitzinger Reaction : A common method for synthesizing quinoline-4-carboxylic acid derivatives involves reacting isatin with α-methyl ketones in basic ethanol ( ). For example, 2-(4-bromophenyl)quinoline-4-carboxylic acid (1 ) is synthesized via this method and further esterified to form intermediates like ethyl 2-(4-bromophenyl)quinoline-4-carboxylate (2 ) .
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Hydrazide Formation : Reaction of ester derivatives (2 ) with hydrazine hydrate yields carbohydrazide intermediates (3 ) . These intermediates are critical for forming hydrazone derivatives through reactions with electrophiles like triethyl orthoformate .
Table 1: Key Synthetic Steps for Analogous Quinoline-4-carboxamides
Functionalization of the Carboxamide Group
The carboxamide moiety (-CONH-) in N-(2-ethyl-6-methylphenyl)-2-phenylquinoline-4-carboxamide is a key site for chemical modifications:
Nucleophilic Acyl Substitution:
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Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH) conditions, the carboxamide can hydrolyze to form the corresponding carboxylic acid. For example, 2-phenylquinoline-4-carboxamide derivatives are converted to carboxylic acids using SOCl₂ followed by aqueous workup .
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Reaction with Amines : The amide group reacts with amines or hydrazines to form substituted ureas or hydrazides. For instance, 2-(4-bromophenyl)quinoline-4-carbohydrazide (3 ) reacts with chloroacetamides to yield N-aryl acetamide derivatives .
Table 2: Carboxamide Reactivity
Electrophilic Aromatic Substitution on the Quinoline Core
The quinoline ring undergoes electrophilic substitution, primarily at the C-3 position due to its electron-rich nature:
Lithiation and Electrophilic Quenching:
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Lithiation : Treatment with n-BuLi/TMEDA at −60°C selectively lithiates the C-3 position of the quinoline ring. Subsequent reaction with electrophiles (e.g., trimethyltin chloride, aldehydes) introduces substituents at this site .
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Halogenation : Bromine or iodine can be introduced via electrophilic substitution, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization .
Table 3: Electrophilic Substitution Examples
| Reaction | Conditions | Product | Source |
|---|---|---|---|
| C-3 Lithiation | n-BuLi/TMEDA, THF, −60°C | 3-Substituted quinoline derivatives | |
| Bromination | Br₂, Fe catalyst | 3-Bromoquinoline |
Modification of Phenyl Substituents
The 2-ethyl-6-methylphenyl and 2-phenyl groups attached to the quinoline core can undergo selective reactions:
Oxidation and Alkylation:
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Ethyl Group Oxidation : The ethyl group on the N-aryl substituent may oxidize to a ketone under strong oxidizing agents (e.g., KMnO₄), though steric hindrance from adjacent methyl groups could limit reactivity.
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Methyl Group Functionalization : Directed ortho-metalation (e.g., LDA) could enable functionalization of methyl groups, though no direct examples are reported in the literature for this compound.
Biological Activity-Driven Modifications
While not strictly chemical reactions, structure-activity relationship (SAR) studies highlight critical modifications for enhancing bioactivity:
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Fluorination : Introducing fluorine at the quinoline C-6 position improves metabolic stability and antimalarial potency (e.g., compound 41 vs. 2 in ).
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Piperazine Derivatives : Substituting the carboxamide’s ethyl group with a piperazine moiety enhances solubility and pharmacokinetics .
Table 4: Bioactivity-Optimized Derivatives
| Modification | Biological Impact | Source |
|---|---|---|
| C-6 Fluorination | ↑ Metabolic stability, ↑ potency | |
| Piperazine substitution | ↑ Aqueous solubility, ↑ oral bioavailability |
Degradation and Stability Studies
Limited data exist on the compound’s stability, but quinoline derivatives generally exhibit:
Scientific Research Applications
Antimalarial Activity
One of the most significant applications of N-(2-ethyl-6-methylphenyl)-2-phenylquinoline-4-carboxamide is its antimalarial properties. This compound is part of a broader class of quinoline derivatives that have shown efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
Efficacy Studies
In preclinical studies, compounds from this quinoline series demonstrated:
- Potency : The lead compound exhibited an EC50 value of 120 nM against the P. falciparum 3D7 strain.
- Selectivity : A selectivity index greater than 100-fold was observed against human cell lines, indicating low toxicity to host cells .
- In Vivo Efficacy : In mouse models infected with P. berghei, a related malaria parasite, compounds showed excellent oral efficacy with effective doses (ED90) below 1 mg/kg when administered over four days .
Data Summary
| Compound | EC50 (nM) | Selectivity Index | ED90 (mg/kg) |
|---|---|---|---|
| Lead Compound | 120 | >100 | <1 |
Beyond antimalarial effects, quinoline derivatives, including this compound, have been investigated for their activity against various pathogens and conditions.
Antimycobacterial Activity
Research has indicated that certain derivatives exhibit significant activity against mycobacterial species, including Mycobacterium tuberculosis. Compounds were tested for their ability to inhibit photosynthetic electron transport in chloroplasts and showed promising results against multiple strains .
Antioxidant Properties
The antioxidant potential of quinoline derivatives has also been explored. Some compounds demonstrated notable activity in reducing oxidative stress markers, which could have implications for treating diseases related to oxidative damage .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy and safety profiles of these compounds. Modifications in the chemical structure can significantly impact biological activity.
Key Findings
- Substituents at specific positions on the quinoline ring influence both potency and selectivity.
- Removal or modification of certain functional groups can enhance permeability and bioavailability without compromising efficacy .
Future Directions and Case Studies
Ongoing research aims to further elucidate the pharmacological profiles of this compound and its analogs. Case studies highlight:
Mechanism of Action
The mechanism of action of N-(2-ethyl-6-methylphenyl)-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The target compound’s key structural features include:
- Quinoline core: A 2-phenyl substitution enhances aromatic stacking interactions.
Table 1 compares the target compound with structurally related analogs:
Key Observations:
- Side-chain modifications : The antibacterial compounds (5a5, 5b1) feature hydrophilic side chains (e.g., morpholine, piperazine), improving water solubility compared to the target compound’s lipophilic 2-ethyl-6-methylphenyl group .
- Bioactivity : X2705 demonstrates antiviral activity via protease inhibition, likely due to its bulky tert-butylpyrazole and pyridine groups enhancing target engagement .
- Solubility : The tetrahydrobenzothiophene analog incorporates a carbamoyl group, which may improve aqueous solubility over the target compound.
Biological Activity
N-(2-ethyl-6-methylphenyl)-2-phenylquinoline-4-carboxamide is a compound belonging to the quinoline-4-carboxamide family, which has garnered attention for its diverse biological activities, particularly in the context of antimalarial and anticancer research. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Antimalarial Activity
Recent studies have highlighted the antiplasmodial activity of quinoline derivatives, including this compound. This compound has been evaluated for its efficacy against Plasmodium falciparum, the causative agent of malaria.
The primary mechanism of action for compounds in this class involves the inhibition of translation elongation factor 2 (PfEF2), which is crucial for protein synthesis in the malaria parasite. This novel mechanism distinguishes it from traditional antimalarial drugs, potentially offering an advantage in combating drug-resistant strains of P. falciparum .
Pharmacokinetic Properties
Pharmacokinetic (PK) profiles are essential for assessing the viability of drug candidates. This compound exhibits favorable PK characteristics, including:
- Oral Bioavailability : Studies indicate a high oral bioavailability, which enhances its potential as an oral therapy.
- Metabolic Stability : The compound shows good metabolic stability, making it suitable for further development .
Efficacy in Preclinical Models
In vivo studies using the P. berghei mouse model have demonstrated that this compound significantly reduces parasitemia at low doses (e.g., 4 × 1 mg/kg over four days). Such results underscore its potential as an effective treatment option for malaria .
| Compound | Dose (mg/kg) | Efficacy (%) | Selectivity Index |
|---|---|---|---|
| This compound | 1 | >99% reduction in parasitemia | >100 |
Anticancer Activity
Beyond its antimalarial properties, quinoline derivatives have also been explored for their anticancer potential. The structure of this compound allows for modulation of various biological pathways implicated in cancer progression.
Cytotoxicity and Mechanism
Research indicates that quinoline derivatives can induce cytotoxic effects through mechanisms such as:
- Inhibition of Tubulin Polymerization : This disrupts mitotic spindle formation, leading to cell cycle arrest and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can trigger oxidative stress, contributing to cell death .
Case Studies and Research Findings
Several case studies have documented the biological activity of quinoline derivatives:
- Antimalarial Screening : A study reported that derivatives similar to this compound exhibited nanomolar potency against late-stage gametocytes of P. falciparum, which are critical for transmission .
- Anticancer Studies : In vitro assays demonstrated that related compounds showed significant inhibitory effects on cancer cell lines, with IC50 values indicating potent activity against various types of cancer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
